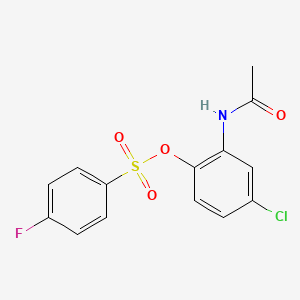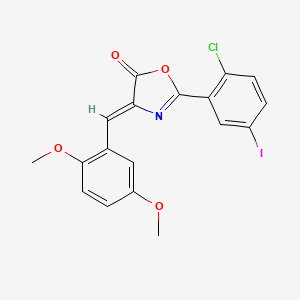![molecular formula C18H23F2N3O4 B6032644 ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6032644.png)
ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate, also known as EDP-106, is a novel small molecule inhibitor that has been developed for the treatment of inflammatory and autoimmune diseases. The compound has shown promising results in preclinical studies, demonstrating potent anti-inflammatory activity and good safety profile.
Mécanisme D'action
The mechanism of action of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate is not fully understood, but it is believed to involve the inhibition of a key enzyme involved in the production of pro-inflammatory cytokines. Specifically, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of cytokines such as interleukin-17 and interferon-gamma, which are known to play a role in the pathogenesis of inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has also been shown to have other biochemical and physiological effects. For example, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to have a favorable safety profile, with no significant toxicities observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate for lab experiments is its specificity for dihydroorotate dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various disease states. Additionally, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. One limitation of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate is its relatively short half-life, which may limit its efficacy in certain disease models.
Orientations Futures
There are several potential future directions for the development of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate. One possibility is the exploration of its use in combination with other therapies, such as biologics or small molecule inhibitors, to enhance its therapeutic efficacy. Another direction is the investigation of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate in additional disease models, such as multiple sclerosis or lupus, to further elucidate its potential as a therapeutic agent. Finally, the development of analogs of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate with improved pharmacokinetic properties or enhanced specificity for dihydroorotate dehydrogenase may lead to the development of even more effective therapies for inflammatory and autoimmune diseases.
Méthodes De Synthèse
The synthesis of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate involves a multistep process that starts with the reaction of 2,3-difluorobenzylamine with ethyl acetoacetate to form the intermediate compound 1-(2,3-difluorobenzyl)-3-oxo-2-butenoic acid ethyl ester. This intermediate is then reacted with N-Boc-beta-alanine and triethylamine to form the protected beta-alanine derivative. The final step involves the removal of the Boc protecting group by treatment with trifluoroacetic acid to yield ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate.
Applications De Recherche Scientifique
Ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been extensively studied in preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to reduce inflammation, decrease cytokine production, and inhibit the migration of immune cells to inflamed tissues. These findings suggest that ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has the potential to be a valuable therapeutic agent for the treatment of these diseases.
Propriétés
IUPAC Name |
ethyl 3-[[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O4/c1-2-27-16(25)6-7-21-15(24)10-14-18(26)22-8-9-23(14)11-12-4-3-5-13(19)17(12)20/h3-5,14H,2,6-11H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXJLFKOUAPAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-(2,4-difluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-3-piperidinyl}methanol](/img/structure/B6032561.png)
![4-cyano-5-[(2,5-dichlorobenzoyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6032562.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6032572.png)
![N-1-naphthyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6032580.png)
![4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1,4-oxazepane trifluoroacetate](/img/structure/B6032593.png)
![5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6032602.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6032612.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6032618.png)


![N-[(1-hydroxycyclohexyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6032636.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6032637.png)
![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032663.png)